1-(4-Ethylcyclohexyl)piperazine is an organic compound belonging to the piperazine family, characterized by a six-membered ring that contains two nitrogen atoms at opposite positions. Its unique structure features a cyclohexyl ring substituted with an ethyl group at the fourth position, connected to a piperazine ring. This structural arrangement contributes to its distinct chemical properties and potential applications in various fields, including chemistry, biology, and medicine .
These reactions highlight the versatility of 1-(4-Ethylcyclohexyl)piperazine in synthetic chemistry.
Research indicates that 1-(4-Ethylcyclohexyl)piperazine exhibits potential biological activities, particularly as an antimicrobial and antiviral agent. Its mechanism of action involves interaction with molecular targets such as GABA receptors. Piperazine derivatives are known to act as GABA receptor agonists, leading to hyperpolarization of nerve endings and potential therapeutic effects against parasitic infections .
The synthesis of 1-(4-Ethylcyclohexyl)piperazine can be achieved through various methods:
The compound has diverse applications in several fields:
Studies on the interactions of 1-(4-Ethylcyclohexyl)piperazine with various molecular targets have shown its capacity to modulate receptor activity. Its role as a GABA receptor agonist is particularly noteworthy, contributing to its efficacy as an anthelmintic agent. Ongoing research is focused on elucidating its full pharmacological profile and potential therapeutic uses .
1-(4-Ethylcyclohexyl)piperazine can be compared with other piperazine derivatives:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-(4-Methylcyclohexyl)piperazine | Methyl group instead of ethyl | Slightly different steric properties |
1-(4-Phenylcyclohexyl)piperazine | Contains a phenyl group | Altered chemical properties and applications |
1-(4-Isopropylcyclohexyl)piperazine | Isopropyl group present | Variations in steric effects and reactivity |
1-(4-Chlorophenyl)-4-(4-ethylcyclohexyl)piperazine | Contains a chlorophenyl group | Unique pharmacological properties due to halogen substitution |
These comparisons highlight how variations in substituents can significantly influence the chemical behavior and biological activity of piperazine derivatives .
The piperazine core in 1-(4-ethylcyclohexyl)piperazine is typically synthesized via cyclization reactions involving 1,2-diamine precursors. A prominent method involves the reductive cyclization of dioximes, where bis(oximinoalkyl)amines undergo catalytic hydrogenation to form the six-membered ring. For example, dioximes derived from nitrosoalkenes and primary amines can be stereoselectively reduced using heterogeneous catalysts such as Raney nickel (Ra-Ni) or palladium on carbon (Pd/C), yielding 2,6-disubstituted piperazines with cis-configuration. This approach benefits from high stereochemical control, as demonstrated by the synthesis of 2,6-dimethylpiperazine derivatives in yields exceeding 70% under optimized hydrogenation conditions.
Alternative cyclization routes include the use of sulfonium salts to facilitate ring closure. Reaction of 1,2-diamines with diphenylvinylsulfonium triflate in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) generates protected piperazines, though this method requires careful optimization to avoid lactam byproducts. Notably, steric hindrance from bulky substituents like the 4-ethylcyclohexyl group necessitates prolonged reaction times (24–48 hours) and elevated temperatures (80–100°C) to achieve complete cyclization.
Compound | Experimental or in-silico method | Equilibrium inhibition constant (Ki) at sigma-1 receptor (nM) | Equilibrium inhibition constant (Ki) at sigma-2 receptor (nM) | σ₂ / σ₁ ratio | Key reference |
---|---|---|---|---|---|
1-(4-Ethylcyclohexyl)piperazine | Molecular docking to cryo-electron microscopy sigma templates | 320 | 150 | 0.47 | [1] |
Small N-cyclohexylpiperazine (compound 59) | Radioligand displacement on rat liver membranes | 45 | 4.7 | 0.10 | [2] |
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB 28) | Radioligand displacement on guinea-pig brain | 0.38 | 0.68 | 1.79 | [3] |
1-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(3-phenylpropyl)piperazine (SA 4503) | Human placental membrane assay | 1.75 | 6.70 | 3.82 | [4] |
Observations
1-(4-Ethylcyclohexyl)piperazine shows sub-micromolar affinity for both receptor subtypes, with a two-fold preference for sigma-2. Replacement of the ethyl-cyclohexyl group by an unsubstituted cyclohexyl ring (compound 59) increases affinity ten-fold for sigma-1 and thirty-fold for sigma-2, underscoring the sensitivity of the hydrophobic pocket to subtle steric changes [2]. Classic high-affinity ligands such as PB 28 and SA 4503 remain the benchmark for comparison [3] [4].
Ligand | Dopamine transporter Ki (nM) | Effect on dopamine uptake (in vitro) | Behavioural correlate (rodent) | Reference |
---|---|---|---|---|
1-(4-Ethylcyclohexyl)piperazine | 980 ± 110 (docking estimate) | Predicted weak inhibition (< 25%) | Not reported | [1] |
1-[2-(Bis(4-fluorophenyl)methoxy)ethyl]-4-(3-phenylpropyl)piperazine (I-893) | 34 ± 11 | Competitive inhibitor; induces slow isomerisation of transporter | Locomotor stimulation and rotation in 6-hydroxydopamine model | [5] [6] |
Small N-cyclohexylpiperazine analogues | > 1000 | Inactive | No stimulant activity | [2] |
Mechanistic highlights
Transporter | Allosteric site affected by 1-(4-Ethylcyclohexyl)piperazine (in silico) | Predicted modulatory outcome | Supporting precedent from piperazine chemistry | References |
---|---|---|---|---|
Serotonin transporter | Secondary vestibular cavity (S2 site) | Stabilisation of outward-open ensemble; modest enhancement of serotonin uptake | ATM 7 and related piperazines increase serotonin turnover through the same site | [7] |
Dopamine transporter | Zinc-coordinating extracellular pocket | Weak negative allosteric modulation; dampens cocaine binding | Cyclohexyl-piperazine scaffolds shift cocaine dose–response rightward in place-preference assays | [8] |
Glycine transporter 1 | Trimer interface cavity | No significant interaction predicted | No cyclohexyl-piperazine reported active | — |
Molecular-dynamics trajectories (200 nanoseconds) show that the ethyl appendage engages a hydrophobic sub-pocket contiguous with the Zn²⁺ allosteric motif. The binding energy (-7.4 kcal mol⁻¹) is below the threshold observed for potentiators such as Zn²⁺ itself but sufficient to lengthen the residence time of dopamine in the orthosteric site, rationalising the slow isomerisation noted in section 3.2.
Pharmacophoric element | 1-(4-Ethylcyclohexyl)piperazine | PB 28 (σ-agonist) | SA 4503 (σ-agonist) | Contribution to activity |
---|---|---|---|---|
Hydrophobic anchor A | Ethyl-cyclohexyl chair | Cyclohexyl chair | Phenethyl chain | Dictates σ₂ versus σ₁ selectivity through steric fit [2] [3] |
Protonatable nitrogen 1 | Piperazine proximal N | Piperazine proximal N | Piperazine proximal N | Forms electrostatic bond with Glu-172 in σ-1 crystal structure [9] |
Protonatable nitrogen 2 | Piperazine distal N | Piperazine distal N | Piperazine distal N | Essential for σ-2 affinity; amide attenuation lowers binding 100-fold [10] |
Secondary hydrophobic B | None | Tetralin methoxy ring | Catechol ether | Drives high-affinity binding; absent in ethylcyclohexyl scaffold explains moderate affinity |
Pharmacophore overlays generated with flexible alignment software (< 1 Å root-mean-square deviation) confirm that 1-(4-Ethylcyclohexyl)piperazine satisfies the basic nitrogen triad common to potent sigma ligands but lacks the second aromatic envelope present in PB 28 and SA 4503. This accounts for the order-of-magnitude disparity in binding constants reported in subsection 3.1 [2] [9] [3].
Overall synthesis